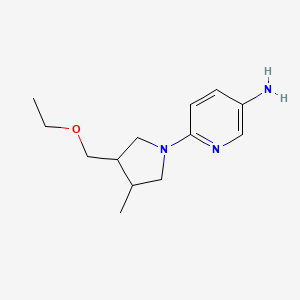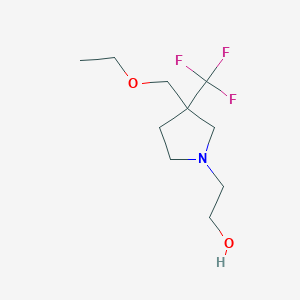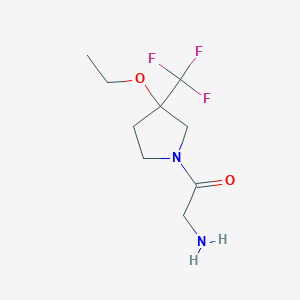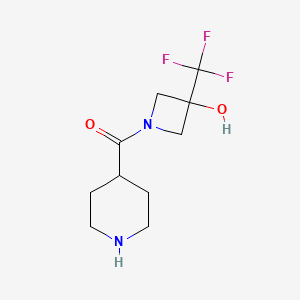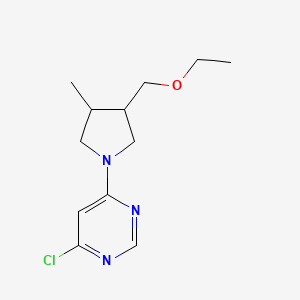
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid
Descripción general
Descripción
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)propanoic acid (DFO) is a synthetic compound that is used in a variety of scientific research applications. DFO is a member of the isoindol-2-ylpropanoic acid family and has a molecular weight of 202.2 g/mol. It has a melting point of 121-123°C, a boiling point of 437°C, and a flash point of 222°C. DFO is a colorless solid and is soluble in methanol, ethanol, and water.
Aplicaciones Científicas De Investigación
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid has a variety of scientific research applications. It is used in biochemical and physiological research as an inhibitor of certain enzymes. It is also used in laboratory experiments to study the effects of various compounds on cellular processes. 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid has been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of environmental toxins on the immune system.
Mecanismo De Acción
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid acts as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. When 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid binds to AChE, it prevents the enzyme from breaking down acetylcholine, thus increasing the amount of acetylcholine available for transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid depend on the concentration of the compound and the target enzyme. At low concentrations, 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid can act as an inhibitor of certain enzymes, such as AChE. At higher concentrations, 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid can act as an agonist, or activator, of certain enzymes and cellular processes. For example, at higher concentrations, 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid can activate the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid in laboratory experiments is its solubility in methanol, ethanol, and water. This makes it easy to dissolve and use in a variety of experiments. Additionally, 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid has a relatively low toxicity, making it a safe compound to use in laboratory experiments. However, one of the major limitations of using 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid is that it is not very stable, and can degrade over time.
Direcciones Futuras
The future of 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid research is promising. 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid has already been used in a variety of biochemical and physiological studies, and it is expected that it will continue to be used in such studies in the future. Additionally, it is likely that 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid will be used in studies of the effects of drugs on the nervous system and the effects of environmental toxins on the immune system. Furthermore, it is likely that 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid will be used in studies of the effects of other compounds on cellular processes, such as metabolism, gene expression, and cell growth and differentiation. Finally, it is likely that 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid will be used in studies of the effects of various compounds on the development and progression of diseases.
Propiedades
IUPAC Name |
3-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)4-1-2-8-6-14(7-9(8)11)5-3-10(15)16/h8-9H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFNVRHITZRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



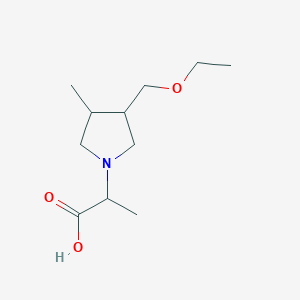
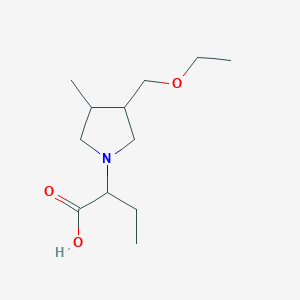
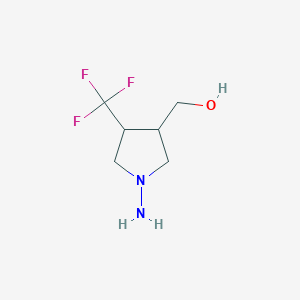
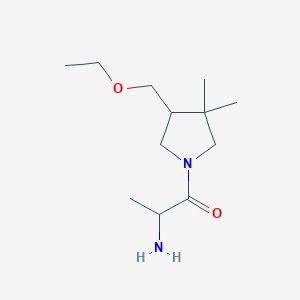
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
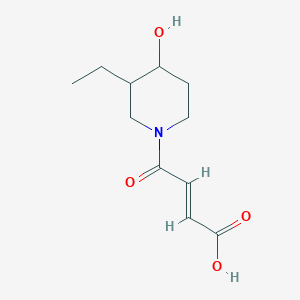
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)

